molecular formula C31H38N4O3 B13107592 methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate

methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate

Cat. No.: B13107592
M. Wt: 514.7 g/mol
InChI Key: FCKBMUWTFXDGML-UHFFFAOYSA-N
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Description

Methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate is a structurally complex indole derivative featuring a cyano group at position 6, a methyl ester at position 3, and a bulky 2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl substituent at position 2. The ethyl group on the phenyl ring may modulate lipophilicity, while the cyano group could contribute to binding interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N4O3/c1-5-22-7-8-23(19-27(22)35-12-10-24(11-13-35)34-14-16-38-17-15-34)31(2,3)29-28(30(36)37-4)25-9-6-21(20-32)18-26(25)33-29/h6-9,18-19,24,33H,5,10-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKBMUWTFXDGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(C)(C)C2=C(C3=C(N2)C=C(C=C3)C#N)C(=O)OC)N4CCC(CC4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Indole Carboxylic Acid Ester Intermediate

  • Starting Material: 6-cyano-1H-indole (VI)

  • Step 1: Acylation
    6-cyano-1H-indole undergoes acylation with trichloro-acetic chloride to introduce a carboxyl functionality at the 3-position.

  • Step 2: Esterification
    The acylated intermediate is then esterified with methanol or ethanol to yield 6-cyano-1H-indole-3-carboxylic acid methyl or ethyl ester (II).

Preparation of the Side Chain Intermediate

  • Starting Material: 4-acetyl-2-bromo-ethylbenzene (VII)

  • Step 1: Substitution Reaction
    The bromo group in 4-acetyl-2-bromo-ethylbenzene undergoes nucleophilic substitution with 4-(morpholin-4-yl)piperidine (VIII) to form 4-acetyl-2-(4-morpholin-4-yl-1-piperidinyl)ethylbenzene (IX).

  • Step 2: Grignard Reaction
    The acetyl group in intermediate (IX) is subjected to a Grignard reaction to produce 4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)-α,α-dimethylphenylcarbinol (III).

Condensation to Form the Target Intermediate

  • Reaction:
    6-cyano-1H-indole-3-carboxylic acid methyl (or ethyl) ester (II) is condensed with 4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)-α,α-dimethylphenylcarbinol (III) under catalytic conditions.

  • Conditions:
    The reaction is performed in solvents such as dichloromethane or tetrahydrofuran at low temperatures (0–5 °C), with catalysts like trifluoroacetic acid or boron trifluoride etherate added to promote condensation.

  • Workup:
    After stirring for 2–4 hours and monitoring by TLC, the reaction mixture is washed sequentially with water, sodium bicarbonate solution, and saturated salt solution, dried over anhydrous sodium sulfate, concentrated, and recrystallized from n-hexane and ethyl acetate (1:1, v/v).

  • Outcome:
    This yields the off-white solid methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate (IV) with yields ranging from 72% to 80%.

Hydrolysis and Cyclization (Further Conversion to Alectinib)

  • Hydrolysis:
    The methyl ester (IV) can be hydrolyzed in the presence of trimethylchlorosilane and bases (e.g., sodium hydroxide and potassium dihydrogen phosphate) in trifluoroethanol and acetone to yield the corresponding carboxylic acid (V).

  • Cyclization:
    The acid (V) undergoes cyclization under alkaline conditions to form the final Alectinib molecule.

  • Yields:
    Hydrolysis yields are high (~94%), and the process is optimized for industrial scale.

Step No. Intermediate/Compound Reaction Type Reagents/Conditions Yield (%) Notes
1 6-cyano-1H-indole → 6-cyano-1H-indole-3-carboxylic acid methyl ester (II) Acylation, Esterification Trichloro-acetic chloride, methanol/ethanol Not specified Key indole ester intermediate
2 4-acetyl-2-bromo-ethylbenzene (VII) → (IX) Substitution 4-(morpholin-4-yl)piperidine Not specified Introduces morpholinopiperidine moiety
3 (IX) → 4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)-α,α-dimethylphenylcarbinol (III) Grignard reaction Grignard reagent Not specified Side chain alcohol intermediate
4 (II) + (III) → this compound (IV) Condensation Trifluoroacetic acid or BF3 etherate, DCM/THF 72–80 Critical condensation step
5 (IV) → 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylic acid (V) Hydrolysis Trimethylchlorosilane, NaOH, KH2PO4, TFE, acetone 94.4 Precursor for final cyclization
  • The described synthetic route addresses challenges in previous methods, such as complex multi-step sequences, difficult-to-obtain intermediates, and purification issues.

  • The use of readily available raw materials and straightforward reactions enhances scalability and cost-effectiveness.

  • The condensation step using acid catalysts at low temperatures is critical for achieving high purity and yield.

  • The hydrolysis and subsequent cyclization steps are optimized to minimize side reactions and maximize product quality.

  • Overall, the method is suitable for industrial production of Alectinib with improved economic and environmental profiles.

Chemical Reactions Analysis

Methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Intermediate in Drug Synthesis

Methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate is primarily recognized as an intermediate in the synthesis of Alectinib, a selective inhibitor of anaplastic lymphoma kinase (ALK). Alectinib is utilized in treating non-small cell lung cancer (NSCLC), particularly in patients with ALK-positive tumors .

Potential Biological Activities

The presence of morpholine and piperidine moieties suggests that methyl 6-cyano compounds may exhibit various biological activities beyond their role as intermediates. Research indicates that similar compounds can interact with multiple biological targets, potentially leading to novel therapeutic applications in oncology and neurology .

Case Studies

Research has demonstrated that methyl 6-cyano compounds possess binding affinities to specific enzymes involved in cancer pathways. For instance:

  • Inhibition Studies : Compounds structurally similar to methyl 6-cyano have shown varying degrees of selectivity towards different kinases, indicating their potential as targeted therapies .
  • Molecular Docking Studies : Computational studies have suggested that the unique structural features of this compound enhance its ability to interact with biological macromolecules, potentially leading to new therapeutic avenues .

Mechanism of Action

The mechanism of action of methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate involves its role as an intermediate in the synthesis of Alectinib. Alectinib inhibits the activity of anaplastic lymphoma kinase (ALK) by binding to the ATP-binding site of the kinase, preventing its phosphorylation and subsequent activation . This inhibition leads to reduced cell proliferation and induces apoptosis in ALK-positive cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity Reference
Methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate Indole 6-CN, 3-COOCH3, 2-[4-ethyl-3-(morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl ~565.7 (estimated) Hypothesized kinase/HIV N/A
Allyl 6-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(4-methylphenyl)-1,4-dihydropyridine-3-carboxylate Dihydropyridine 5-CN, 3-COOAllyl, 6-sulfanylacetamide, 4-(4-methylphenyl) ~523.0 Not reported EP 4 374 877 A2
2-(1H-Indazol-4-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde Thienopyrimidine 4-Morpholine, 2-indazole, 6-CHO ~381.4 Kinase inhibitor (hyp.) EP 2 402 347 A1
6-(4-Methylpiperazin-1-yl)-1H-indole Indole 6-(4-methylpiperazine) ~215.3 Not reported A434378
Nintedanib monoethanesulphonate salt Indole 3-COOCH3, substituted phenylmethylene, morpholinylacetyl ~649.8 Tyrosine kinase inhibitor SML3780

Key Observations

Indole Derivatives: The target compound shares the indole core with 6-(4-methylpiperazin-1-yl)-1H-indole and nintedanib . Unlike nintedanib, which has a phenylmethylene group and a morpholinylacetyl side chain, the target compound’s morpholin-4-ylpiperidine moiety may offer distinct conformational flexibility and binding interactions.

Dihydropyridine and Thienopyrimidine Analogues: The dihydropyridine derivative shares a cyano group and ester functionality but lacks the indole core and morpholine-piperidine system. Its sulfanylacetamide side chain may confer different solubility and target specificity. The thienopyrimidine compound includes a morpholine ring and indazole group, common in kinase inhibitors (e.g., PI3K/AKT/mTOR pathways). The target compound’s indole core may offer improved metabolic stability over thienopyrimidines.

Pharmacological Hypotheses: Based on piroxicam analogs , which target HIV integrase with EC50 values of 20–25 µM, the target compound’s indole scaffold and bulky substituents may similarly inhibit viral enzymes.

Biological Activity

Methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C₃₁H₃₈N₄O₃
Molecular Weight 502.67 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

  • Nrf2 Activation : The compound has been shown to activate the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress and inflammation. This activation can lead to increased expression of antioxidant proteins and detoxifying enzymes, contributing to its potential therapeutic effects in inflammatory diseases .
  • G Protein-Coupled Receptor (GPCR) Modulation : Research indicates that related compounds affect GPCR signaling pathways, which are crucial for numerous physiological processes. These interactions can modulate intracellular calcium levels and influence smooth muscle contraction, potentially impacting conditions such as asthma and cardiovascular diseases .
  • Anti-inflammatory Properties : The compound exhibits significant anti-inflammatory activity, making it a candidate for treating various inflammatory disorders. Its ability to inhibit pro-inflammatory cytokines suggests potential utility in conditions like rheumatoid arthritis and inflammatory bowel disease .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antioxidant Activity : By enhancing Nrf2 activation, the compound reduces oxidative stress markers in vitro and in vivo.
  • Anti-cancer Potential : Preliminary studies suggest that the compound may inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis.

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of methyl 6-cyano derivatives on a murine model of arthritis. Results indicated a significant reduction in joint swelling and inflammatory markers compared to control groups, supporting its use as an anti-inflammatory agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the modulation of apoptotic pathways involving caspases and Bcl-2 family proteins.

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